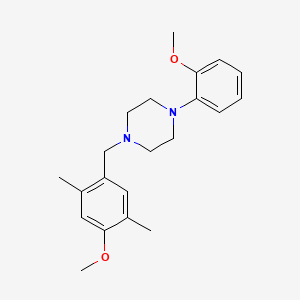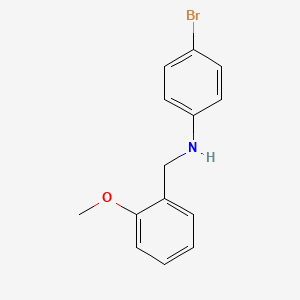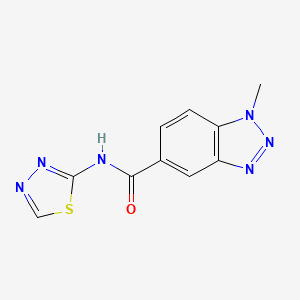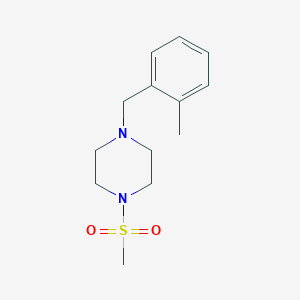
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
MeOPP has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, MeOPP has been shown to exhibit potent antipsychotic activity and has been proposed as a potential drug candidate for the treatment of schizophrenia. In pharmacology, MeOPP has been used as a tool compound to study the role of serotonin receptors in the brain. In neuroscience, MeOPP has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Mécanisme D'action
The exact mechanism of action of MeOPP is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. MeOPP has also been shown to modulate the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the regulation of gene expression. MeOPP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has several advantages for use in lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, MeOPP has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MeOPP. One area of interest is the development of more selective and potent compounds based on the structure of MeOPP. Another area of interest is the investigation of the potential therapeutic applications of MeOPP in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MeOPP and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine, or MeOPP, is a promising compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. The synthesis method of MeOPP is well-established, and its scientific research applications have been extensively studied. MeOPP has a unique mechanism of action, and its biochemical and physiological effects have been well-documented. While MeOPP has some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapeutic agents for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of MeOPP involves the reaction of 2-methoxyphenylpiperazine with 1-(4-methoxy-2,5-dimethylphenyl)propan-2-one in the presence of a reducing agent. This method has been reported in the literature and has been successfully used to produce MeOPP in high yield and purity.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-21(25-4)17(2)13-18(16)15-22-9-11-23(12-10-22)19-7-5-6-8-20(19)24-3/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFIWLFBPZLVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)







![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)